molecular formula C10H10Cl2O B1149669 Benzenebutanoyl chloride, 3-chloro- CAS No. 142018-93-7

Benzenebutanoyl chloride, 3-chloro-

Cat. No.: B1149669
CAS No.: 142018-93-7
M. Wt: 217.0918
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenebutanoyl chloride, 3-chloro- (IUPAC name: 3-chlorobenzenebutanoyl chloride) is an aromatic acyl chloride derivative characterized by a four-carbon acyl chain (butanoyl group) attached to a benzene ring with a chlorine substituent at the meta (3rd) position. This compound is structurally significant due to the electron-withdrawing chloro group, which influences its reactivity and interactions in synthetic applications. For instance, highlights the use of 3-chlorobenzoyl chloride in synthesizing bioactive intermediates, suggesting that the 3-chloro substituent is strategically retained to modulate molecular interactions in medicinal chemistry .

Properties

CAS No.

142018-93-7

Molecular Formula

C10H10Cl2O

Molecular Weight

217.0918

Synonyms

Benzenebutanoyl chloride, 3-chloro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzenebutanoyl chloride, 3-chloro- with key analogs, emphasizing structural differences, reactivity, and applications:

Compound Structure Key Properties Applications
Benzenebutanoyl chloride, 3-chloro- Benzene ring with a butanoyl chloride group and a 3-chloro substituent High reactivity due to acyl chloride; chloro group enhances electrophilicity Likely intermediate in pharmaceuticals or agrochemicals (inferred from )
3-Phenylbutanoyl chloride Benzene ring attached to butanoyl chloride (no chloro substituent) Less electrophilic than chloro-substituted analogs; lower polarity Used in organic synthesis for amide/ester formation ()
3-Chlorobenzoyl chloride Benzene ring with a shorter acyl chain (benzoyl chloride) and 3-chloro group High reactivity; widely used in coupling reactions Key intermediate in mGluR5 NAMs synthesis ()
3-Chloro Benzyl Chloride Benzene ring with a chloromethyl group and 3-chloro substituent Reacts via nucleophilic substitution; less reactive than acyl chlorides Industrial precursor for surfactants or polymers ()
4-Phenylbutyryl chloride Benzene ring attached to butanoyl chloride at the para position Similar reactivity to 3-substituted analogs but distinct steric effects Research reagent in peptide chemistry ()

Key Observations:

Reactivity Differences: Acyl chlorides (e.g., Benzenebutanoyl chloride, 3-chloro-) are more reactive toward nucleophiles (e.g., amines, alcohols) than benzyl chlorides due to the electron-deficient carbonyl carbon. The 3-chloro substituent further enhances electrophilicity via inductive effects, accelerating reactions like acylation . In contrast, 3-chloro benzyl chloride (CAS 620-20-2) undergoes slower nucleophilic substitution due to the absence of a carbonyl group, making it more stable but less versatile in organic synthesis .

Synthetic Utility: The synthesis of 3-chloro-substituted aromatics often involves Friedel-Crafts acylation or direct chlorination. Para-substituted analogs (e.g., 4-phenylbutyryl chloride) exhibit different regioselectivity in reactions, highlighting the importance of substituent positioning .

Biological and Environmental Impact: Chloroaromatics like 3-chloro derivatives are often persistent in the environment. In pharmaceutical contexts, the 3-chloro group may enhance binding affinity to target proteins, as seen in mGluR5 negative allosteric modulators () .

Research Findings and Data

Substituent Effects on Reactivity

  • Electronic Effects: The 3-chloro group withdraws electron density via induction, polarizing the acyl chloride group and increasing its susceptibility to nucleophilic attack. This effect is less pronounced in non-chlorinated analogs like 3-phenylbutanoyl chloride .

Industrial and Environmental Considerations

  • By-Product Mitigation : and highlight that chloro-substituted by-products (e.g., 3-chloro ethane) in ethylene chlorination can be reduced using modified catalytic systems, underscoring the need for optimized synthesis routes for chloroaromatics .
  • Toxicity Profile: While direct data on Benzenebutanoyl chloride, 3-chloro- are lacking, emphasizes that chlorinated compounds often require stringent handling due to ecological risks .

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